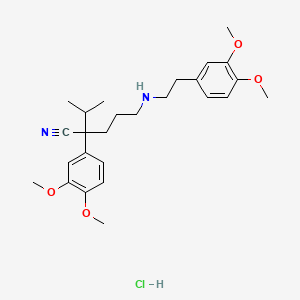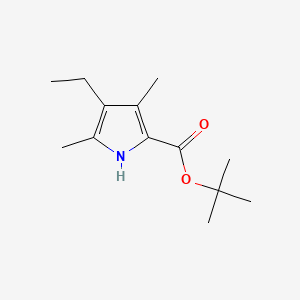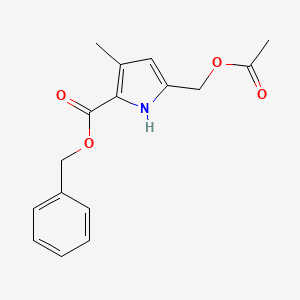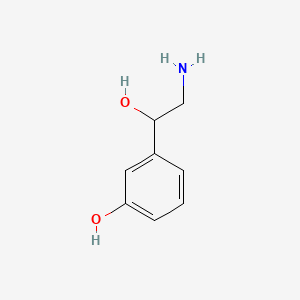
Chlorhydrate de norvérapamil
Vue d'ensemble
Description
Norverapamil hydrochloride is a metabolite of Verapamil . It is an N-demethylated metabolite of verapamil and has significantly less calcium channel blocking ability but exhibits therapeutic activity . It is used for treating cardiovascular disorders and chronic oral diseases in children .
Synthesis Analysis
Norverapamil is synthesized through a process involving obtaining quaternary ammonium salt . A suitable reversed-phase high-performance liquid chromatography (RP-HPLC) method for detection and determination of laboratory-synthesized metabolite norverapamil (NVER) present in the pharmaceutical formulations has been developed .Molecular Structure Analysis
The molecular formula of Norverapamil hydrochloride is C26H36N2O4·HCl . The molecular weight is 477.04 . The SMILES string representation isCC(C)C(CCCNCCC1=CC=C(OC)C(OC)=C1)(C#N)C2=CC(OC)=C(OC)C=C2.Cl . Chemical Reactions Analysis
A new method for simultaneous determination of verapamil hydrochloride (VerHCl) and its metabolite norverapamil hydrochloride (NorHCl) by using capillary electrophoresis–electrochemiluminescence has been developed . The linear ranges of the VerHCl and NorHCl concentrations were 0.015–10.0 and 0.060–10.0 μg/mL, respectively .Physical And Chemical Properties Analysis
Norverapamil hydrochloride is an off-white crystalline solid . It softens at 50°C and decomposes at 155-160°C . It is soluble in water at a concentration of 15 mg/mL . The storage condition is desiccated .Applications De Recherche Scientifique
Recherche en pharmacocinétique
Le chlorhydrate de norvérapamil (NorHCl) est souvent utilisé dans la recherche en pharmacocinétique. Une étude a développé une nouvelle méthode pour la détermination simultanée du chlorhydrate de vérapamil (VerHCl) et de son métabolite NorHCl en utilisant l'électrophorèse capillaire-électrochimiluminescence . Cette méthode a été utilisée pour étudier la pharmacocinétique des deux agents dans le plasma de rat .
Traitement des troubles cardiovasculaires
Le NorHCl, le métabolite principal du VerHCl, peut être utilisé pour traiter les troubles cardiovasculaires . Il contribue à réguler la fonction ventriculaire gauche pendant la systole et améliore la pression artérielle diastolique .
Traitement des maladies buccales chroniques chez les enfants
Le NorHCl s'est avéré efficace dans le traitement des maladies buccales chroniques chez les enfants .
Quantification des médicaments antiarythmiques
Une méthode LC-MS/MS simple, précise et sélective a été développée et validée pour la quantification simultanée de dix médicaments antiarythmiques et d'un métabolite (NorHCl) dans le plasma humain .
Traitement de l'hypertension
Le vérapamil, qui est converti en son métabolite biologiquement actif NorHCl dans le foie, a trouvé une large utilisation dans la prise en charge de l'hypertension .
Gestion de l'angine de poitrine
Le vérapamil et son métabolite NorHCl sont utilisés dans la prise en charge de l'angine de poitrine, une affection caractérisée par une douleur thoracique due à une réduction du flux sanguin vers le cœur .
Gestion de la cardiomyopathie hypertrophique
Le vérapamil et le NorHCl sont également utilisés dans la prise en charge de la cardiomyopathie hypertrophique, une affection où le muscle cardiaque devient anormalement épais .
Gestion des tachyarythmies supraventriculaires
Le vérapamil et le NorHCl sont utilisés dans la prise en charge des tachyarythmies supraventriculaires, un groupe de troubles du rythme cardiaque .
Mécanisme D'action
Target of Action
Norverapamil hydrochloride is an N-demethylated metabolite of verapamil . It primarily targets L-type calcium channels and P-glycoprotein (P-gp) . These targets play a crucial role in regulating the influx of calcium ions across the cell membrane of arterial smooth muscle and myocardial cells .
Mode of Action
Norverapamil hydrochloride acts as a calcium channel blocker and P-gp inhibitor . It modulates the influx of ionic calcium across the cell membrane of the arterial smooth muscle and myocardial cells . This modulation results in the relaxation and prevention of coronary artery spasm, dilation of coronary arteries, and reduction of total peripheral resistance .
Biochemical Pathways
The primary metabolic pathway of verapamil to norverapamil involves N-demethylation . Two main photodegradation pathways have been recognized: one leading to hydroxylation at the methylamino position followed by splitting of the verapamil molecule into two fragments, and the other providing norverapamil and a series of norverapamil isomers .
Pharmacokinetics
Norverapamil hydrochloride exhibits therapeutic activity, although it has significantly less calcium channel blocking ability than verapamil . The pharmacokinetics of norverapamil involve enantioselective plasma protein binding, enantioselective metabolism by CYP3A4, non-stereospecific P-gp transport, and passive glomerular filtration .
Result of Action
The action of norverapamil hydrochloride results in the dilation of the main coronary arteries and coronary arterioles, both in normal and ischemic regions . This property increases myocardial oxygen delivery in patients with coronary artery spasm . It also regularly reduces the total peripheral resistance against which the heart works .
Safety and Hazards
Norverapamil hydrochloride is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, keep away from heat/sparks/open flames/hot surfaces, and wear protective gloves/protective clothing/eye protection/face protection .
Orientations Futures
Verapamil, the parent drug of Norverapamil, is used clinically for the treatment of hypertension, and for prophylaxis of supraventricular and ventricular arrhythmias . It is also effective in the treatment of diabetic kidney disease by decreasing urinary leakage, in lowering the risk of developing glomerular sclerosis, and in the treatment of burn scars . As an auxiliary drug, Verapamil enhances the bactericidal activity against Mycobacterium tuberculosis in pulmonary tuberculosis . These uses of Verapamil suggest potential future directions for the use of Norverapamil.
Analyse Biochimique
Biochemical Properties
Norverapamil hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, particularly those involved in calcium ion transport. As a L-type calcium channel blocker, Norverapamil hydrochloride inhibits the influx of calcium ions into cardiac and smooth muscle cells during depolarization . This interaction alters the signal transduction pathways, leading to relaxation of coronary and systemic arterial smooth muscles, and decreasing myocardial oxygen demand .
Cellular Effects
Norverapamil hydrochloride has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. By blocking calcium channels, Norverapamil hydrochloride reduces the intracellular concentration of calcium ions, which can affect various cellular processes, including muscle contraction, hormone secretion, and gene expression .
Molecular Mechanism
The molecular mechanism of action of Norverapamil hydrochloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a calcium channel blocker, Norverapamil hydrochloride binds to the alpha-1 subunit of the calcium channel, inhibiting the influx of calcium ions into cells . This action can lead to the inhibition of enzymes dependent on calcium ions, and changes in the expression of genes related to calcium homeostasis .
Metabolic Pathways
Norverapamil hydrochloride is involved in metabolic pathways related to calcium homeostasis. It interacts with enzymes or cofactors involved in these pathways, potentially affecting metabolic flux or metabolite levels .
Propriétés
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethylamino]-2-propan-2-ylpentanenitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N2O4.ClH/c1-19(2)26(18-27,21-9-11-23(30-4)25(17-21)32-6)13-7-14-28-15-12-20-8-10-22(29-3)24(16-20)31-5;/h8-11,16-17,19,28H,7,12-15H2,1-6H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEAFTRIDBHSJDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCCNCCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
67018-85-3 (Parent) | |
| Record name | Norverapamil Hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067812424 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40987149 | |
| Record name | 2-(3,4-Dimethoxyphenyl)-5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-(propan-2-yl)pentanenitrile--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40987149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67812-42-4 | |
| Record name | Norverapamil Hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067812424 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3,4-Dimethoxyphenyl)-5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-(propan-2-yl)pentanenitrile--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40987149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 67812-42-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















